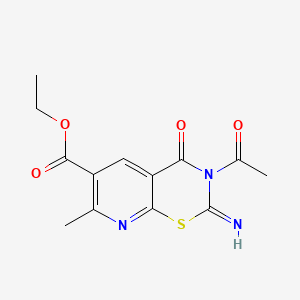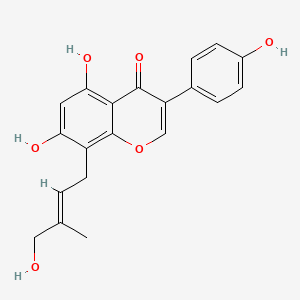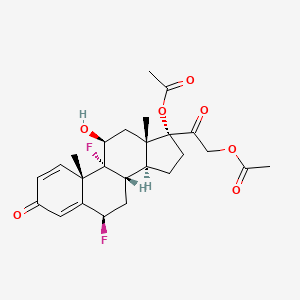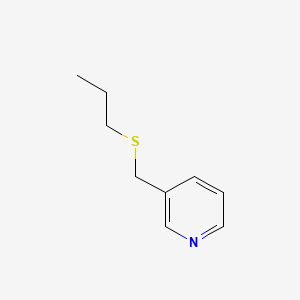
Methylphenylsulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylphenylsulfamic acid is an organic compound with the chemical formula C7H9NO3S. It is a derivative of sulfamic acid, where a methyl group and a phenyl group are attached to the nitrogen atom. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylphenylsulfamic acid can be synthesized through the reaction of phenylamine (aniline) with chlorosulfonic acid, followed by the introduction of a methyl group. The reaction typically occurs under controlled temperatures to prevent decomposition and ensure high yield. The general reaction scheme is as follows: [ \text{C6H5NH2 + ClSO3H → C6H5NHSO3H + HCl} ] [ \text{C6H5NHSO3H + CH3Cl → C6H5N(CH3)SO3H} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methylphenylsulfamic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methylphenylsulfamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of methylphenylsulfamic acid involves its strong acidic nature, which allows it to donate protons (H+) readily. This property makes it effective in catalyzing various chemical reactions. In biological systems, it can interact with enzymes and proteins, altering their structure and function. The molecular targets include amino acid residues in proteins, leading to changes in their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamic acid: The parent compound, known for its strong acidity and use in cleaning agents.
Methanesulfonic acid: Another derivative of sulfamic acid, used as a catalyst in organic synthesis.
Benzenesulfonic acid: Similar in structure but with a benzene ring instead of a phenyl group.
Uniqueness
Methylphenylsulfamic acid is unique due to the presence of both a methyl group and a phenyl group, which impart distinct chemical properties. This combination enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to perform as effectively.
Propiedades
Número CAS |
45988-18-9 |
|---|---|
Fórmula molecular |
C7H9NO3S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
methyl(phenyl)sulfamic acid |
InChI |
InChI=1S/C7H9NO3S/c1-8(12(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10,11) |
Clave InChI |
UONBCMCTTMKOMD-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















